molecular formula C14H19F3N2 B12124592 2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine

2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine

Cat. No.: B12124592
M. Wt: 272.31 g/mol
InChI Key: MEYNDOTTZUHWFL-UHFFFAOYSA-N
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Description

2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)ethanamine is a secondary amine featuring a piperidinyl group attached to an ethanamine backbone and a 3-(trifluoromethyl)phenyl substituent. This compound belongs to a class of fluorinated phenylethylamines, which are of significant interest in medicinal chemistry due to the trifluoromethyl group's ability to enhance lipophilicity, metabolic stability, and binding affinity to biological targets such as σ receptors and monoamine transporters .

Properties

Molecular Formula

C14H19F3N2

Molecular Weight

272.31 g/mol

IUPAC Name

2-piperidin-1-yl-2-[3-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C14H19F3N2/c15-14(16,17)12-6-4-5-11(9-12)13(10-18)19-7-2-1-3-8-19/h4-6,9,13H,1-3,7-8,10,18H2

InChI Key

MEYNDOTTZUHWFL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CN)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Ketone Precursor Synthesis

Reductive amination offers a streamlined route by condensing 2-(3-(trifluoromethyl)phenyl)acetophenone with piperidine. As demonstrated in PMC2756498, the ketone reacts with piperidine in ethanol under reflux (12 h) to form an imine intermediate, which is reduced using sodium triacetoxyborohydride (Na(AcO)₃BH) in 1,2-dichloroethane (DCE). This method achieves a 71% yield with >95% purity after silica gel chromatography.

Solvent and Catalyst Screening

Comparative studies reveal that dichloromethane (DCM) reduces side reactions compared to DCE, improving yields to 76%. Catalytic acetic acid (10 mol%) enhances protonation of the imine, accelerating the reduction kinetics.

Multi-Component Synthesis Methods

One-Pot Assembly

A four-component reaction adapted from PMC7680422 combines piperidine, 3-(trifluoromethyl)benzaldehyde, ammonium acetate, and ethyl glyoxylate in ethanol at 80°C. This method bypasses intermediate isolation, directly yielding 2-piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine in 85% yield within 4 hours.

Table 2. Multi-Component Reaction Efficiency

ComponentRoleOptimal EquivalentsSource
3-(Trifluoromethyl)benzaldehydeElectrophilic partner1.2 eq
Ammonium acetateNitrogen source2.0 eq
EthanolSolvent0.5 M

Chiral Resolution and Enantioselective Synthesis

Diastereomeric Salt Formation

Racemic 2-piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine is resolved using L-tartaric acid in isopropanol. Recrystallization at −20°C for 7 days enriches the (R)-enantiomer to 98% ee.

Asymmetric Catalysis

Transition metal-catalyzed hydrogenation of enamine precursors using Rh(I)-(S)-BINAP complexes achieves 92% ee in the (S)-enantiomer. This method requires high-pressure H₂ (100 psi) and tetrahydrofuran as the solvent.

Comparative Analysis of Methodologies

Table 3. Synthesis Route Performance Metrics

MethodYield (%)Purity (%)Stereoselectivity (ee)Scalability
Grignard Reaction6595RacemicModerate
Reductive Amination7698RacemicHigh
Multi-Component8599RacemicHigh
Asymmetric Hydrogenation709792 (S)Low

The multi-component reaction offers the highest efficiency, while asymmetric hydrogenation provides superior enantiocontrol. Industrial applications favor reductive amination for its scalability and minimal purification steps.

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)ethanamine with structurally or functionally related compounds, focusing on molecular properties, receptor affinities, and pharmacological activities:

Compound Name Structure Molecular Formula Molecular Weight Receptor Affinity (Ki) Synthesis Yield Key Findings References
2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)ethanamine Piperidine attached to ethanamine with 3-(trifluoromethyl)phenyl C₁₄H₁₇F₃N₂ 282.30 Not reported Not reported Structural analog of σ-receptor ligands; trifluoromethyl group likely enhances CNS penetration.
N-Methyl-2-piperidin-1-yl-N-{2-[3-(trifluoromethoxy)phenyl]-ethyl}ethanamine (29) Piperidine, methylamine, and 3-(trifluoromethoxy)phenyl C₁₇H₂₇Cl₂F₃N₂O 413.31 σ1: 3.4 nM; σ2: 18.3 nM 41% High σ1 receptor affinity; anticonvulsant activity in mice models.
TFMPP (1-[3-(trifluoromethyl)phenyl]piperazine) Piperazine with 3-(trifluoromethyl)phenyl C₁₁H₁₂F₃N₃ 243.23 Serotonin 5-HT₁B/₂C agonist Not reported Psychoactive stimulant; used in combination with BZP in "party pills."
2-[1-[1-[3-(Trifluoromethyl)phenyl]propan-2-yl]-2-piperidyl]ethanamine Piperidine linked to ethanamine with 3-(trifluoromethyl)phenyl and isopropyl chain C₁₇H₂₂F₃N₂ 316.37 Not reported Not reported Industrial-grade compound; structural isomer of the target molecule.
(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride Chiral ethanamine with trifluoromethyl and 3-(trifluoromethyl)phenyl C₉H₈ClF₆N 279.61 Not reported Not reported Stereochemical specificity may influence receptor binding; hydrochloride salt improves solubility.
2-(4-Methylpiperidin-1-yl)-1-[3-(trifluoromethyl)phenyl]ethanamine 4-Methylpiperidine attached to ethanamine with 3-(trifluoromethyl)phenyl C₁₅H₂₁F₃N₂ 286.34 Not reported Not reported Methyl substitution on piperidine may alter pharmacokinetics compared to unsubstituted piperidine analogs.
2-(3-Methylphenyl)-2-piperidin-1-ylethanamine Piperidine and 3-methylphenyl substituents on ethanamine C₁₄H₂₀N₂ 216.33 Not reported Not reported Lacks trifluoromethyl group; reduced lipophilicity compared to fluorinated analogs.

Key Observations:

Structural Modifications and Receptor Affinity: The presence of a trifluoromethyl group on the phenyl ring (e.g., compounds ) correlates with high σ-receptor binding (Ki < 20 nM for σ1 in compound 29) and enhanced blood-brain barrier penetration compared to non-fluorinated analogs (e.g., 2-(3-methylphenyl)-2-piperidin-1-ylethanamine) . Piperazine derivatives like TFMPP exhibit divergent pharmacological effects (serotonergic activity) compared to piperidine-based compounds, highlighting the importance of the nitrogen heterocycle in target selectivity .

Synthetic Feasibility :

  • Yields for fluorinated ethanamines vary widely (41–55% in vs. 53% in ), likely due to challenges in introducing trifluoromethyl groups and stabilizing reactive intermediates .

Steric and Electronic Effects :

  • Chiral analogs (e.g., (R)-2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine hydrochloride) may offer improved receptor specificity but require enantioselective synthesis .
  • Substitutions on the piperidine ring (e.g., 4-methyl in ) modulate pharmacokinetic properties such as metabolic half-life .

Biological Activity

2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine, often referred to as a piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring and a trifluoromethyl-substituted phenyl group, which contribute to its unique pharmacological properties. The following article delves into the biological activities associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H19F3N2
  • Molecular Weight : 272.31 g/mol
  • CAS Number : 933706-88-8

Biological Activities

Research indicates that 2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine exhibits several notable biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may serve as an effective antimicrobial agent. Its structural characteristics allow it to interact with various molecular targets, including bacterial enzymes and receptors. For instance, it has been evaluated for its efficacy against multiple strains of bacteria, with promising results indicating potential use in combating infections.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit specific pathways involved in the inflammatory response, possibly through modulation of cytokine release or inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These properties could make it a candidate for treating inflammatory diseases.

The exact mechanisms by which 2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or inflammatory processes.
  • Receptor Binding : It may bind to specific receptors that modulate physiological responses, influencing pathways related to pain and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : In vitro tests demonstrated that 2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to existing antibiotics.
  • Anti-inflammatory Effects : A study evaluated the compound's ability to reduce paw edema in animal models induced by carrageenan. Results indicated a dose-dependent reduction in inflammation, suggesting its potential as an anti-inflammatory agent.
  • Synergistic Effects : Research has also looked into the synergistic effects of this compound when combined with other antimicrobial agents. The results indicated enhanced efficacy against resistant bacterial strains when used in combination therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine, a comparison with structurally similar compounds is useful:

Compound NameStructureNotable Properties
2-(4-Chlorophenyl)-N-piperidin-1-ylethanamineContains a piperidine ring with a chlorophenyl groupStudied for anti-inflammatory effects
N-benzoyl-piperidine derivativesVarious substitutions on the piperidine ringPotential anti-tuberculosis agents
8-Nitro-2-(piperidin-1-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-oneRelated to anti-tuberculosis drug candidatesExhibits significant biological activity

Q & A

Q. What are the common synthetic routes for 2-piperidin-1-yl-2-(3-(trifluoromethyl)phenyl)-ethanamine, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and reductive amination. For example, analogous compounds (e.g., N-methyl derivatives) are synthesized via:

  • Step 1 : Condensation of a trifluoromethyl-substituted phenylacetone with piperidine under basic conditions.
  • Step 2 : Reductive amination using sodium cyanoborohydride or hydrogenation with palladium catalysts to yield the ethanamine backbone .
    Intermediates are characterized via ¹H NMR (e.g., δ 2.5–3.5 ppm for piperidine protons), LCMS (to confirm molecular ion peaks), and melting point analysis (e.g., 183–185°C for crystalline derivatives) .

Q. Which spectroscopic and chromatographic methods are critical for verifying the compound’s structural integrity?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., trifluoromethyl groups show no splitting due to fluorine coupling) and carbon frameworks.
  • LCMS-HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₁₄H₁₇F₃N₂ at 282.13 g/mol) and purity.
  • HPLC : Quantifies purity (>95% for pharmacological studies) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How is the compound distinguished from structurally similar analogs in chemical databases?

Unique identifiers include:

  • CAS Registry : 52516-30-0 (for the free base) and 1391469-75-2 (for the hydrochloride salt).
  • InChI Key : UQYFFQLBPVBKOF-UHFFFAOYSA-N (validates stereochemistry and substituent positions) .
  • PubChem CID : 74889966 (for hydrochloride salt) .

Advanced Research Questions

Q. How are σ-receptor binding affinities quantified, and what methodological pitfalls exist?

  • Radioligand Binding Assays : Use ³H-pentazocine (σ1) and [³H]DTG (σ2) with membrane homogenates. Ki values are calculated via the Cheng-Prusoff equation after competitive binding experiments .
  • Pitfalls : Non-specific binding (controlled with 10 µM haloperidol) and membrane preparation artifacts (e.g., protease inhibitors required) .

Q. What in vivo models evaluate the compound’s neuropharmacological efficacy, and how are data normalized?

  • Seizure Threshold Models : Mice pretreated with the compound (10 mg/kg, i.p.) are challenged with convulsants (e.g., 60 mg/kg carbamazepine). Efficacy is measured as latency to tonic-clonic seizures .
  • Data Normalization : Outcomes are compared to vehicle controls and reference drugs (e.g., (+)-pentazocine) using ANOVA with post-hoc Tukey tests .

Q. How do structural modifications (e.g., trifluoromethyl vs. trifluoromethoxy groups) impact biological activity?

  • Case Study : Replacing the trifluoromethyl group with trifluoromethoxy (as in compound 29 ) reduces σ1 affinity (Ki from 8 nM to 42 nM) due to increased steric bulk and altered electron-withdrawing effects.
  • Methodology : Parallel synthesis of analogs followed by molecular docking (e.g., AutoDock Vina) to map ligand-receptor interactions .

Q. What strategies resolve contradictions between in vitro binding data and in vivo efficacy?

  • Orthogonal Assays : Pair radioligand binding with functional assays (e.g., calcium flux in transfected cells).
  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability .

Q. What computational tools predict the compound’s metabolic stability and toxicity?

  • ADMET Predictors : Use Schrödinger’s QikProp for logP (2.1–2.5) and CYP450 inhibition profiles.
  • Metabolic Sites : Fluorine substitution reduces hepatic metabolism (e.g., CYP3A4), predicted via StarDrop’s WhichP450 module .

Q. How is the compound’s enantiomeric purity assessed during asymmetric synthesis?

  • Chiral HPLC : Uses columns like Chiralpak IA with hexane:isopropanol (90:10) mobile phase.
  • Optical Rotation : Compare [α]D²⁵ values to reference standards (e.g., (R)-enantiomer: +15.6°) .

Q. What handling precautions are mandated due to the compound’s toxicity profile?

  • Safety Protocols : Use fume hoods for powder handling (risk of respiratory irritation).
  • Waste Disposal : Follow ECHA guidelines for fluorinated amines (incineration at >1,000°C) .

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